Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a benzothiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the acetylamino group. The final step involves the esterification of the benzoate group. Reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the benzothiazole ring.
Reduction: This can affect the acetylamino group, potentially converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity. The acetylamino group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[({[6-(amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
- Ethyl 4-[({[6-(methylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the acetylamino group, which can enhance its biological activity and specificity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-3-27-19(26)13-4-6-14(7-5-13)22-18(25)11-28-20-23-16-9-8-15(21-12(2)24)10-17(16)29-20/h4-10H,3,11H2,1-2H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEVZDNUFRCSIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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